Carbamide derivative 20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamide derivative 20 is a compound belonging to the class of urea derivatives. Urea, also known as carbamide, is an organic compound with the chemical formula CO(NH₂)₂. It is widely used in various fields, including agriculture, medicine, and industrial applications. This compound, like other urea derivatives, has unique properties that make it valuable for scientific research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbamide derivatives can be synthesized through various methods. One common approach involves the reaction of amines with isocyanates or phosgene. For example, the reaction of N-deacetyllappaconitine with potassium isocyanate in an acetic acid-water mixture produces carbamide derivatives . Another method involves the use of triphosgene followed by treatment with various amines to introduce the carbamide motif .
Industrial Production Methods: Industrial production of carbamide derivatives often involves large-scale synthesis using efficient and economical methods. One such method is the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, which provides N-substituted ureas . This process is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions: Carbamide derivatives undergo various chemical reactions, including:
Oxidation: Carbamide derivatives can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can convert carbamide derivatives into amines or other reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of carbamide derivatives can produce carbonyl compounds, while reduction can yield amines.
Scientific Research Applications
Carbamide derivative 20 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biological processes and as a model compound for studying enzyme interactions.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of carbamide derivative 20 involves its interaction with specific molecular targets and pathways. For example, carbamide peroxide, a related compound, releases hydrogen peroxide upon contact with water or outer surfaces, exerting bleaching and antiseptic actions . Similarly, this compound may interact with enzymes or cellular components to exert its effects.
Comparison with Similar Compounds
Carbamide derivative 20 can be compared with other similar compounds, such as:
Carbamide peroxide: Known for its use in dental bleaching and ear wax removal.
Hydroxycarbamide: Used as an antineoplastic agent.
Thiourea: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its specific structural features and reactivity, which make it suitable for various applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties, diverse synthetic routes, and wide range of reactions make it a valuable tool for chemists, biologists, and industrial scientists.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C23H17ClF3N5O2 |
---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[[8-(methylamino)-1,7-naphthyridin-4-yl]oxy]phenyl]urea |
InChI |
InChI=1S/C23H17ClF3N5O2/c1-28-21-20-16(8-10-30-21)19(9-11-29-20)34-15-5-2-13(3-6-15)31-22(33)32-14-4-7-18(24)17(12-14)23(25,26)27/h2-12H,1H3,(H,28,30)(H2,31,32,33) |
InChI Key |
ORNWLDOEVOUMBW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC2=C(C=CN=C21)OC3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.